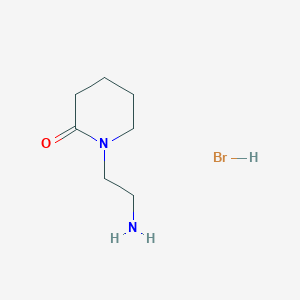

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHFJXWJOGRVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-09-6 | |

| Record name | 2-Piperidinone, 1-(2-aminoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its structural features, known physicochemical properties, and safety considerations. While this compound is commercially available, detailed experimental data on its synthesis and reactivity are not extensively published in peer-reviewed literature. This guide, therefore, consolidates available information from commercial suppliers and draws logical inferences based on the chemical nature of related N-substituted 2-piperidones to provide a foundational understanding for researchers.

Introduction

This compound is a piperidine derivative characterized by a lactam functional group and a primary aminoethyl side chain. The piperidone ring is a prevalent scaffold in a variety of biologically active compounds. The presence of a primary amine and a lactam offers multiple points for chemical modification, making it a potentially versatile building block for the synthesis of more complex molecules, including novel drug candidates and research probes. The hydrobromide salt form generally enhances the compound's stability and crystallinity.

Chemical and Physical Properties

Based on information from various chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimentally determined data such as melting point and solubility are not consistently reported across public domains and may vary between batches. Researchers should refer to the Certificate of Analysis for lot-specific data.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1185303-09-6 | [2] |

| Molecular Formula | C₇H₁₅BrN₂O | [2] |

| Molecular Weight | 223.11 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES String | O=C1N(CCN)CCCC1.[H]Br | |

| Hazard Codes | Xi (Irritant) | [2] |

Synthesis and Reactivity

Synthesis

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

The causality behind this proposed pathway lies in the nucleophilicity of the lactam nitrogen of 2-piperidone, which can displace the bromide from the protected aminoethyl bromide in the presence of a suitable base. The protecting group is crucial to prevent self-reaction of the aminoethylating agent. Subsequent deprotection and treatment with hydrobromic acid would yield the desired hydrobromide salt.

Reactivity

The chemical reactivity of this compound is dictated by its primary amine and lactam functionalities.

-

Primary Amine: The free amino group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, arylation, and condensation with aldehydes and ketones to form Schiff bases. This makes it a valuable handle for conjugating this moiety to other molecules.

-

Lactam: The amide bond within the piperidone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The carbonyl group can also undergo reduction.

Spectral Characterization

Detailed spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Commercial suppliers often do not provide this information publicly. Researchers are strongly encouraged to acquire and interpret their own analytical data to confirm the identity and purity of this compound before use.

Expected Spectral Features (Hypothetical):

-

¹H NMR: Signals corresponding to the piperidine ring protons, the two methylene groups of the ethyl chain, and a broad signal for the amine protons (which may exchange with D₂O). The hydrobromide salt may influence the chemical shifts of protons near the amine.

-

¹³C NMR: Resonances for the carbonyl carbon of the lactam, as well as the carbons of the piperidine ring and the ethyl side chain.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the lactam, and C-N stretching.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₁₄N₂O) upon ionization.

Safety and Handling

This compound is classified as an irritant.[2][3] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Experimental Protocol: Safe Handling and Preparation of a Stock Solution

-

Preparation: Before handling, ensure that the work area is clean and all necessary equipment (spatulas, weigh boats, volumetric flasks, solvent) and PPE are readily available.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a clean spatula and weigh boat. Avoid generating dust.

-

Dissolution: Add the weighed solid to a volumetric flask. Add a small amount of the desired solvent (e.g., deionized water or a suitable buffer) and swirl gently to dissolve the solid.

-

Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions (e.g., refrigerated or at room temperature, protected from light if necessary).

Caption: Workflow for the safe handling and preparation of a stock solution.

Applications and Areas for Future Research

Given its structural motifs, this compound holds potential as:

-

A scaffold for combinatorial chemistry: The primary amine serves as a key functional group for the parallel synthesis of libraries of compounds for screening against various biological targets.

-

An intermediate in medicinal chemistry: It can be elaborated into more complex molecules with potential therapeutic applications. The piperidone core is a feature of numerous compounds with diverse pharmacological activities.

Future research efforts could focus on the full experimental characterization of this compound, including the development and publication of a robust synthesis protocol and a comprehensive analysis of its spectral properties. Elucidating its biological activity profile could also open new avenues for its application in drug discovery.

References

- Sigma-Aldrich. 1-(2-Aminoethyl)-2-piperidinone hydrobromide AldrichCPR.

- Santa Cruz Biotechnology. This compound.

- Matrix Scientific. This compound.

- ChemicalBook. This compound.

Sources

An In-depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a proposed synthetic pathway, analytical characterization methods, and its potential as a scaffold in therapeutic agent design.

Introduction: The Significance of the Piperidone Scaffold

The piperidone ring system is a privileged scaffold in medicinal chemistry, serving as a core component in numerous natural products and synthetic drug candidates.[1] Piperidones are precursors to the piperidine moiety, which is a ubiquitous feature in many alkaloids and pharmacologically active compounds.[1] The inherent biochemical properties of piperidones make them attractive starting points for the synthesis of diverse molecular architectures.[1][2] Specifically, the introduction of an aminoethyl side chain at the N1 position of the piperidin-2-one ring, as in the title compound, offers a versatile handle for further chemical modification and for probing interactions with biological targets. This structural motif is of particular interest for its potential to modulate the activity of targets such as sigma receptors and to influence processes like beta-amyloid aggregation, which are implicated in cancer and neurodegenerative diseases, respectively.[3][4][5]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development. The key molecular and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅BrN₂O | [3][6] |

| Molecular Weight | 223.11 g/mol | [3][7] |

| CAS Number | 1185303-09-6 | [6] |

| Appearance | Solid (predicted) | [8] |

| SMILES String | O=C1N(CCCC1)CCN.Br | [8] |

| InChI Key | ZMHFJXWJOGRVRD-UHFFFAOYSA-N | [8] |

The molecular weight of 223.11 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for analytical procedures such as mass spectrometry.[3][7] The hydrobromide salt form generally confers greater crystallinity and stability to the parent amine, making it easier to handle and purify as a solid.

Proposed Synthetic Workflow: N-Alkylation of Piperidin-2-one

This strategy is predicated on the need to prevent the primary amine of the desired side chain from interfering with the alkylation reaction. A Boc-protecting group is chosen for its stability under basic alkylation conditions and its facile removal under acidic conditions, which conveniently leads to the formation of the hydrobromide salt.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step 1 - N-Alkylation

This protocol is adapted from standard procedures for the N-alkylation of piperidines and lactams.[9][10] The choice of a strong base like sodium hydride (NaH) is to deprotonate the lactam nitrogen, forming a potent nucleophile that readily reacts with the alkyl bromide.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one (1.0 eq).

-

Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the piperidin-2-one.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the lactam.

-

Alkylation: Add a solution of N-(2-bromoethyl)tert-butylcarbamate (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Step 2 - Deprotection and Salt Formation

The Boc group is efficiently removed under strong acidic conditions. The use of hydrobromic acid not only cleaves the protecting group but also forms the desired hydrobromide salt in a single step.

-

Dissolution: Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of glacial acetic acid.

-

Deprotection: Add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. % HBr in acetic acid, 2.0-3.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Isolation: The product, this compound, may precipitate from the solution. If not, add diethyl ether to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure hydrobromide salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific data for this molecule is not available in the searched literature, the following techniques and expected results are based on the analysis of structurally similar compounds.[6][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary methods for structural elucidation. The expected chemical shifts (in ppm, relative to a standard solvent like DMSO-d₆) for the key protons and carbons are predicted below based on the analysis of similar structures.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Piperidone CH₂ (α to C=O) | ~2.2-2.4 | ~35-40 |

| Piperidone CH₂ (β to C=O) | ~1.7-1.9 | ~20-25 |

| Piperidone CH₂ (γ to C=O) | ~1.7-1.9 | ~25-30 |

| N-CH₂ (Piperidone side) | ~3.4-3.6 | ~45-50 |

| N-CH₂ (Amine side) | ~2.9-3.1 | ~38-42 |

| NH₃⁺ | ~8.0-8.5 (broad) | N/A |

| C=O (Lactam) | N/A | ~170-175 |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column is typically effective for this class of polar compounds.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (for MS compatibility) and acetonitrile.[6][14]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Expected Retention Time: As a polar, charged molecule, it is expected to have a relatively short retention time under standard reverse-phase conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

-

Expected [M+H]⁺: ~143.12 m/z (for C₇H₁₅N₂O⁺)

Potential Applications in Drug Discovery

The 1-(2-Amino-ethyl)-piperidin-2-one scaffold is a promising starting point for the development of novel therapeutic agents, particularly in oncology and neurodegenerative diseases.

Caption: Potential therapeutic targeting pathways.

Sigma Receptor Modulation

Derivatives of aminoethyl-piperidine have been synthesized and evaluated as ligands for sigma (σ) receptors, particularly the σ₁ subtype.[3][4][15] These receptors are implicated in a variety of cellular functions and are overexpressed in several types of cancer cells.[3] Compounds that bind to σ₁ receptors can exhibit potent antiproliferative effects.[4][15] The primary amine of this compound provides a key site for derivatization to explore structure-activity relationships and optimize binding affinity and selectivity for sigma receptors.

Inhibition of Beta-Amyloid Aggregation

The 2-piperidone core has been incorporated into molecules designed to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[5] These compounds have also demonstrated anti-inflammatory properties in microglia, suggesting a dual mechanism of action.[5] The title compound could serve as a valuable fragment or starting material for the synthesis of new Aβ aggregation inhibitors with improved physicochemical properties.

Conclusion

This compound is a chemical entity with significant potential as a building block in drug discovery. With a molecular weight of 223.11 g/mol , its synthesis can be achieved through a logical and scalable N-alkylation strategy. The presence of a primary amine and a lactam ring within the same molecule offers rich opportunities for chemical diversification. The relevance of the piperidone and aminoethyl-piperidine scaffolds in targeting sigma receptors and inhibiting β-amyloid aggregation underscores the therapeutic potential of derivatives of this compound in oncology and neurodegenerative disease research. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the applications of this promising molecule.

References

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link][3][4][15]

-

PubMed. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link][4]

-

ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available at: [Link][15]

-

PubMed. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. Available at: [Link][5]

-

Kumar, K. A., et al. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences. Available at: [Link][1]

-

The Role of 2-Piperidone in Advanced Organic Synthesis and Chemical Innovation. (n.d.). LinkedIn. Available at: [Link][2]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link][10]

-

PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link][14]

-

SIELC Technologies. (2018). Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]

- 7. Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Bis-(1-(2-aminoethyl)piperidino), (2-(2-aminoethyl)pyridino) and (1-(2-aminoethyl)pyrrolidino)-substituted dicyanoquinodimethanes: consequences of flexible ethylene spacers with heterocyclic moieties and amine functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]

- 13. N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR [m.chemicalbook.com]

- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

CAS Number: 1185303-09-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon field-proven insights, this document delves into its chemical identity, a proposed synthetic pathway, physicochemical characteristics, safety protocols, and its putative role in interacting with key biological targets.

Core Compound Identity and Physicochemical Properties

This compound is a piperidine derivative characterized by an amino-ethyl substituent at the nitrogen atom of the piperidin-2-one ring. The hydrobromide salt form enhances its stability and solubility in aqueous media, a desirable characteristic for research and development applications.[1]

| Property | Value | Source |

| CAS Number | 1185303-09-6 | [2] |

| Molecular Formula | C₇H₁₅BrN₂O | [2] |

| Molecular Weight | 223.12 g/mol | [2] |

| Form | Solid | |

| SMILES String | O=C1N(CCCC1)CCN.Br | |

| InChI Key | ZMHFJXWJOGRVRD-UHFFFAOYSA-N |

Strategic Synthesis Pathway

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Oxo-piperidin-1-yl)-acetonitrile (Intermediate 1)

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a solution of piperidin-2-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of 2-bromoacetonitrile (1.1 equivalents) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2-Oxo-piperidin-1-yl)-acetonitrile.

Step 2: Synthesis of 1-(2-Amino-ethyl)-piperidin-2-one (Intermediate 2)

-

To a stirred solution of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of (2-Oxo-piperidin-1-yl)-acetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield 1-(2-Amino-ethyl)-piperidin-2-one.

Step 3: Formation of this compound (Final Product)

-

Dissolve the crude 1-(2-Amino-ethyl)-piperidin-2-one in ethyl acetate.

-

To this solution, add a 48% aqueous solution of hydrobromic acid (1.1 equivalents) dropwise with stirring.

-

A precipitate will form. Stir the suspension for 1 hour at room temperature.

-

Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

Analytical Characterization

Due to the limited availability of published spectral data for this specific compound, the following are expected analytical characteristics based on its structure. Researchers are advised to confirm the identity and purity of the synthesized compound using these or similar analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the piperidine ring protons, and distinct signals for the ethyl bridge protons and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include a peak for the carbonyl carbon, signals for the piperidine ring carbons, and signals for the ethyl bridge carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₁₄N₂O) at m/z 142.11, and potentially a fragment corresponding to the loss of the aminoethyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O) is expected around 1650 cm⁻¹. N-H stretching vibrations for the primary amine would be observed in the region of 3300-3500 cm⁻¹.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally related piperidine derivatives should be strictly followed.[3] The compound is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Potential Biological Activity and Research Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of piperidine are known to interact with a wide range of biological targets.

Putative Biological Targets

Based on studies of structurally similar molecules, this compound is a compelling candidate for investigation as a modulator of:

-

Sigma (σ) Receptors: A class of intracellular proteins involved in cellular signaling and regulation. Piperidine derivatives have been extensively studied as high-affinity ligands for σ₁ receptors, which are implicated in various neurological disorders and cancer.[4]

-

Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor that modulates monoaminergic neurotransmission. A structurally related compound, 1-(2-Aminoethyl)piperidin-4-one, has been shown to be a modulator of TAAR1, suggesting potential therapeutic applications in psychiatric disorders like schizophrenia.[1]

Signaling Pathway Hypothesis

Caption: Hypothesized signaling pathways for this compound.

Recommended Experimental Workflows

To elucidate the biological activity of this compound, the following experimental workflows are recommended:

-

Receptor Binding Assays:

-

Perform competitive radioligand binding assays to determine the affinity (Ki) of the compound for σ₁ and σ₂ receptors.

-

Conduct functional assays to assess the agonist or antagonist activity at TAAR1.

-

-

In Vitro Cellular Assays:

-

Utilize cell lines expressing the target receptors to evaluate downstream signaling effects, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

-

Assess the impact on cell viability and proliferation in relevant cancer cell lines if σ receptor affinity is confirmed.

-

-

In Vivo Pharmacological Studies:

-

In appropriate animal models of neurological or psychiatric disorders, evaluate the behavioral effects of the compound.

-

Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics. Its structural features suggest a high likelihood of interaction with key neurological targets. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation, empowering researchers to explore its full therapeutic potential. The proposed synthetic route and experimental workflows offer a clear path forward for investigating this intriguing molecule.

References

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The elucidated synthetic pathway is predicated on the robust and well-established Gabriel synthesis, ensuring high yields and purity of the target compound. This document furnishes a detailed, step-by-step protocol, delves into the underlying reaction mechanisms, and offers expert insights into the critical experimental parameters. All quantitative data is systematically presented, and key transformations are visualized through detailed diagrams to facilitate a thorough understanding and successful replication of the synthesis.

Introduction and Strategic Overview

1-(2-Amino-ethyl)-piperidin-2-one and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The presence of a primary amino group and a lactam functionality provides a versatile scaffold for further chemical modifications, making it a desirable synthon for the development of novel therapeutics.

The synthetic strategy detailed herein employs a two-step approach starting from commercially available precursors: piperidin-2-one (also known as δ-valerolactam) and N-(2-bromoethyl)phthalimide. This method, a variation of the Gabriel synthesis, is advantageous due to its ability to cleanly introduce a primary amino group while avoiding the common issue of over-alkylation that can occur with other aminoethylating agents.[1]

The overall synthetic transformation is depicted below:

Caption: Overall two-step synthesis of the target compound.

Mechanistic Insights and Rationale

The chosen synthetic route leverages the principles of nucleophilic substitution and subsequent deprotection, characteristic of the Gabriel synthesis.[2]

Step 1: N-Alkylation of Piperidin-2-one

The initial step involves the N-alkylation of piperidin-2-one with N-(2-bromoethyl)phthalimide. The nitrogen atom of the lactam is first deprotonated by a suitable base, typically a strong, non-nucleophilic base like sodium hydride (NaH), to form a nucleophilic amide anion. This anion then undergoes a classical SN2 reaction with the electrophilic carbon of the bromoethyl group in N-(2-bromoethyl)phthalimide.

The phthalimide group serves as a protecting group for the primary amine, preventing it from participating in undesired side reactions. Its electron-withdrawing nature also enhances the electrophilicity of the adjacent carbon, facilitating the nucleophilic attack.[1]

Caption: Mechanism of N-alkylation.

Step 2: Deprotection and Hydrobromide Salt Formation

The second step involves the deprotection of the phthalimide group to unveil the primary amine. While various methods exist for phthalimide cleavage, acidic hydrolysis is particularly advantageous in this synthesis as it directly yields the desired hydrobromide salt of the product.[3]

Treatment of the N-substituted phthalimide intermediate with a strong acid, such as hydrobromic acid (HBr), leads to the hydrolysis of the two amide bonds of the phthalimide ring, releasing phthalic acid and the primary amine as its hydrobromide salt. The use of HBr as the acid source is a strategic choice to directly afford the target salt form without the need for a separate salt formation step.

Alternatively, hydrazinolysis using hydrazine hydrate (the Ing-Manske procedure) can be employed for deprotection under milder, non-acidic conditions.[4] This would yield the free base of the product, which would then require treatment with HBr to form the hydrobromide salt.

Experimental Protocol

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |

| Piperidin-2-one (δ-Valerolactam) | 675-20-7 | C5H9NO | 99.13 | Ensure dryness before use. |

| N-(2-Bromoethyl)phthalimide | 574-98-1 | C10H8BrNO2 | 254.08 | Commercially available. |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 24.00 | Handle with care; highly reactive with water. |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | 73.09 | Use a dry, freshly opened bottle or distill. |

| Hydrobromic Acid (48% aqueous solution) | 10035-10-6 | HBr | 80.91 | Corrosive; handle with extreme care. |

| Diethyl Ether | 60-29-7 | C4H10O | 74.12 | Anhydrous grade for washing and precipitation. |

| Ethanol | 64-17-5 | C2H5OH | 46.07 | For recrystallization. |

Step-by-Step Procedure

Step 1: Synthesis of N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous diethyl ether (2 x 10 mL) to remove the mineral oil, and then carefully decant the ether.

-

Add anhydrous DMF to the flask to create a slurry.

-

In a separate flask, dissolve piperidin-2-one (1.0 eq.) in anhydrous DMF.

-

Slowly add the solution of piperidin-2-one to the sodium hydride slurry at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Dissolve N-(2-bromoethyl)phthalimide (1.05 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide as a solid.

Step 2: Synthesis of this compound

-

To a round-bottom flask, add the N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide (1.0 eq.) obtained from the previous step.

-

Add a 48% aqueous solution of hydrobromic acid (excess, e.g., 5-10 eq.).

-

Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. A precipitate of phthalic acid will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize the precipitation of phthalic acid.

-

Filter off the precipitated phthalic acid and wash it with a small amount of cold water.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from ethanol/diethyl ether to obtain the pure product as a crystalline solid.

-

Dry the final product under vacuum.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value/Characteristics |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C7H15BrN2O[5] |

| Molecular Weight | 223.11 g/mol [5][6] |

| Melting Point | To be determined experimentally. |

| ¹H NMR | Expected signals would include peaks corresponding to the piperidinone ring protons, the two methylene groups of the aminoethyl chain, and a broad signal for the ammonium protons. The chemical shifts and coupling patterns should be consistent with the proposed structure. |

| ¹³C NMR | Expected signals would include a peak for the carbonyl carbon of the lactam, and distinct peaks for the methylene carbons of the piperidinone ring and the aminoethyl side chain. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 143.12. |

| Purity (HPLC) | >95% |

Conclusion

This technical guide outlines a reliable and reproducible synthesis of this compound. The presented two-step protocol, based on the Gabriel synthesis, offers a high-yielding and clean route to this valuable synthetic intermediate. By providing detailed experimental procedures, mechanistic insights, and characterization guidelines, this document serves as a comprehensive resource for researchers in the fields of organic synthesis and drug development.

References

-

Wikipedia. Gabriel synthesis. Available from: [Link]

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

PrepChem. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Available from: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

-

ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.?. Available from: [Link]

-

ResearchGate. Deprotection aaa aaa aaa aaa aaa. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. 1185303-09-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. This compound CAS#: 1185303-09-6 [m.chemicalbook.com]

Solubility of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide in DMSO

An In-Depth Technical Guide to the

Executive Summary

In the landscape of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs the preparation of stock solutions for high-throughput screening, dictates formulation strategies, and ultimately influences bioavailability. This guide provides a detailed technical framework for understanding and determining the solubility of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (CAS No. 1185303-09-6) in dimethyl sulfoxide (DMSO), a ubiquitous solvent in preclinical research.[1][2] We delve into the fundamental molecular interactions governing the dissolution process, present validated experimental protocols for both kinetic and thermodynamic solubility assessment, and offer expert insights into data interpretation and best practices. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing this specific solute-solvent system.

Introduction to the System

The successful application of any compound in a research setting begins with its effective dissolution. This compound is a chemical entity of interest in synthetic and medicinal chemistry, often used as a building block or intermediate.[3][4] For in vitro screening campaigns, it is almost universally prepared as a concentrated stock solution in DMSO.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent prized for its ability to dissolve an exceptionally wide array of both polar and nonpolar compounds.[5][6][7] Its high boiling point (189 °C) minimizes evaporation, while its miscibility with water and many organic solvents makes it highly versatile.[5][8] However, its unique properties, including its hygroscopicity and potential to influence biological assays, necessitate a precise understanding of a compound's solubility limits to ensure experimental reproducibility and data integrity.[9]

This guide will, therefore, explore the theoretical underpinnings and practical determination of the solubility of this compound in DMSO.

Physicochemical Principles of Dissolution

Understanding the "why" behind solubility begins with an analysis of the molecular structures of the solute and solvent and the interactions between them.

The Solute: this compound

This compound is a hydrobromide salt. Its structure consists of a piperidin-2-one core, a primary amine functional group, and a bromide counter-ion. As a salt, it exists in a crystalline lattice in its solid state. The key to its dissolution is the energy required to overcome this crystal lattice energy.[10] The presence of the ionizable amine group and the polar lactam moiety suggests a high degree of polarity.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂S=O, is a highly polar molecule characterized by a strong dipole moment.[11][12] It is an excellent hydrogen bond acceptor but lacks donor protons, classifying it as a polar aprotic solvent.[7] This property is critical to its solvation mechanism. DMSO is particularly effective at solvating cations due to the exposed oxygen atom, while the methyl groups are less effective at shielding the partially positive sulfur atom.

Proposed Solute-Solvent Interaction Mechanism

The dissolution of this compound in DMSO is proposed to be an energetically favorable process driven by strong ion-dipole interactions.

-

Dissociation: The ionic bond between the protonated piperidinone derivative (cation) and the bromide anion (Br⁻) breaks.

-

Solvation: DMSO molecules arrange themselves around the dissociated ions. The negatively charged oxygen atoms of multiple DMSO molecules will coordinate around the positively charged, protonated amine group of the organic cation. The bromide anion will be more loosely solvated by the partially positive sulfur atoms of the DMSO molecules.

This process is thermodynamically driven; dissolution occurs if the Gibbs free energy of the solvated ions is lower than the energy of the crystal lattice.[13] The process is typically endothermic, meaning solubility often increases with temperature.[14]

Caption: Proposed dissolution and solvation mechanism.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock into an aqueous buffer, while thermodynamic solubility represents the true equilibrium concentration.[15] For preparing stock solutions, the thermodynamic solubility in pure DMSO is the critical parameter.

Critical Factors Influencing Experimental Outcomes

-

Compound Purity: Impurities can artificially inflate or depress apparent solubility.

-

DMSO Quality: DMSO is highly hygroscopic.[9] Absorbed water can significantly alter its solvent properties. Always use anhydrous DMSO from a freshly opened container or properly stored stock.

-

Temperature: Dissolution is often an endothermic process, so solubility is temperature-dependent.[14] All measurements should be performed at a constant, recorded temperature (e.g., 25 °C).

-

Equilibration Time: Reaching true thermodynamic equilibrium can take time, often 24 to 48 hours for the shake-flask method. Insufficient time leads to an underestimation of solubility.

-

Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution, though it does not affect the final thermodynamic solubility.[16]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of anhydrous DMSO to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Be extremely careful not to disturb the solid material.

-

Dilution: Dilute the supernatant with a suitable solvent (which may be DMSO itself or a mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The average from replicate vials represents the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The results are typically expressed in mass per volume (mg/mL) or molar concentration (mM).

| Parameter | Value | Units |

| Compound | 1-(2-Amino-ethyl)-piperidin-2-one HBr | - |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | - |

| Temperature | 25.0 ± 0.5 | °C |

| Equilibration Time | 48 | hours |

| Analytical Method | HPLC-UV | - |

| Thermodynamic Solubility | [Insert Experimental Value] | mg/mL |

| Molar Solubility | [Insert Calculated Value] | mM |

| Table 1: Illustrative template for presenting solubility data. |

Interpreting the final value is critical. A high solubility (e.g., >100 mg/mL) indicates that highly concentrated stock solutions (e.g., 200-500 mM, depending on molecular weight) can be readily prepared. A lower solubility may impose limitations on the maximum concentration achievable for screening and other applications.

Practical Considerations and Best Practices

-

Stock Solution Stability: Even if a compound is soluble, it may not be stable in DMSO over long periods. It is best practice to prepare fresh stock solutions or conduct stability studies for long-term storage, typically at -20°C or -80°C in tightly sealed containers.[9]

-

Precipitation upon Aqueous Dilution: High solubility in DMSO does not guarantee solubility in aqueous buffers used for biological assays. When a DMSO stock is diluted into an aqueous medium, the compound may precipitate. This is a common source of artifacts in high-throughput screening. It is advisable to determine the kinetic solubility in the relevant assay buffer.

-

DMSO as a Non-Inert Solvent: While often treated as such, DMSO can participate in or affect certain chemical reactions and may have direct effects on cell-based assays, typically at concentrations above 0.5-1%.[18]

Conclusion

Determining the solubility of this compound in DMSO is a foundational step for its effective use in a research context. By applying a rigorous, systematic approach like the shake-flask method, researchers can obtain a reliable measure of its thermodynamic solubility. This value is not merely a number but a critical parameter that informs the design of experiments, from the preparation of stock solutions to the interpretation of screening data. A thorough understanding of the underlying physicochemical principles and adherence to best practices in experimental execution are essential for generating high-quality, reproducible scientific results.

References

- gChem Global. (n.d.). DMSO Physical Properties.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound.

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- PerkinElmer. (n.d.). 1-(2-Aminoethyl) piperidine. Chemfinder.

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012).

-

Chemfinder. (n.d.). 1-2-Aminoethyl-piperidine. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

SlideServe. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

- Kumar, L., & Kumar, A. (2010). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures. Retrieved from [Link]

- Delgado, D. R., et al. (2020). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Processes.

-

ResearchGate. (n.d.). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide. Retrieved from [Link]

Sources

- 1. sinfoochem.com [sinfoochem.com]

- 2. 1185303-09-6|1-(2-Aminoethyl)piperidin-2-one hydrobromide|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-2-Aminoethyl-piperidine - Chemfinder [chemfinder.co.uk]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. biofargo.com [biofargo.com]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rjpdft.com [rjpdft.com]

- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. ijnrd.org [ijnrd.org]

- 17. asianpubs.org [asianpubs.org]

- 18. gchemglobal.com [gchemglobal.com]

Spectroscopic Characterization of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a piperidine derivative of interest in medicinal chemistry and drug development. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Compound Overview

This compound is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) ring N-substituted with an aminoethyl group. The hydrobromide salt form enhances its stability and solubility in polar solvents, which is a common practice in the development of amine-containing pharmaceuticals.

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | 1-(2-aminoethyl)piperidin-2-one;hydrobromide | N/A |

| CAS Number | 1185303-09-6 | [1] |

| Molecular Formula | C7H15BrN2O | [1][2] |

| Molecular Weight | 223.12 g/mol | [1] |

| Chemical Structure |  | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) due to the presence of the hydrobromide salt.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3, H-5 | 1.70 - 1.90 | m | 4H | Aliphatic protons on the piperidinone ring. |

| H-4 | 2.30 - 2.50 | m | 2H | Aliphatic protons on the piperidinone ring, adjacent to the carbonyl group, leading to a slight downfield shift. |

| H-6 | 3.20 - 3.40 | t | 2H | Protons on the carbon adjacent to the lactam nitrogen, deshielded by the nitrogen atom. |

| N-CH₂ | 3.50 - 3.70 | t | 2H | Protons on the ethyl chain adjacent to the lactam nitrogen, significantly deshielded. |

| CH₂-NH₃⁺ | 3.00 - 3.20 | t | 2H | Protons on the ethyl chain adjacent to the ammonium group, deshielded by the positively charged nitrogen. |

| NH₃⁺ | 7.50 - 8.50 | br s | 3H | Protons of the ammonium group, typically broad and downfield. Exchangeable with D₂O. |

Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar piperidine derivatives. The electron-withdrawing effect of the carbonyl group and the nitrogen atoms causes a downfield shift for adjacent protons. The hydrobromide salt form protonates the primary amine to an ammonium group, which further deshields the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~21 | Aliphatic carbon in the piperidinone ring. |

| C-5 | ~23 | Aliphatic carbon in the piperidinone ring. |

| C-3 | ~32 | Aliphatic carbon in the piperidinone ring. |

| CH₂-NH₃⁺ | ~38 | Carbon adjacent to the ammonium group. |

| N-CH₂ | ~48 | Carbon on the ethyl chain attached to the lactam nitrogen. |

| C-6 | ~50 | Carbon adjacent to the lactam nitrogen. |

| C=O | ~175 | Carbonyl carbon of the lactam. |

Rationale for Predictions: The chemical shifts are estimated based on typical values for piperidinone and N-alkyl piperidine systems.[3][4] The carbonyl carbon is significantly deshielded and appears far downfield. The carbons attached to nitrogen atoms are also deshielded compared to simple alkanes.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at 4.79 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Diagram of the NMR Workflow:

Caption: Predicted fragmentation pathways for the protonated molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.

-

-

Instrument Setup:

-

Use an ESI mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument.

-

Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizing and drying gases), to achieve a stable and intense signal.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in the positive ion mode over a relevant m/z range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 143.1) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

-

Analyze the resulting product ion spectrum to identify the characteristic fragment ions.

-

Conclusion

References

-

Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. (n.d.). Retrieved from [Link]

- da Silva, G. C., et al. (2018).

- da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.

- Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-468.

- Pandiarajan, K., et al. (1983). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(9), 560-565.

- Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. (2021, June 26). YouTube. Retrieved from [Link]

-

Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] This guide focuses on 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (CAS No: 1185303-09-6), a derivative for which the biological activity has not been extensively characterized in public literature.[4][5][6][7][8] Given the rich pharmacological profile of related piperidinone compounds, which includes anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects, this molecule represents a promising candidate for novel drug discovery efforts.[1][2][9] This document provides a comprehensive framework for the systematic investigation of its potential biological activities, outlining a logical progression from in silico analysis to targeted in vitro screening. Detailed, field-proven protocols are provided to empower researchers to elucidate the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The piperidinone ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Derivatives have been shown to interact with a range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and microbial pathways.[1][9][10] The subject of this guide, this compound, possesses key structural features that suggest a high potential for biological activity:

-

A Piperidin-2-one Core: This lactam structure is a key feature in various bioactive molecules.

-

An Ethylamine Side Chain: The presence of a primary amine provides a site for hydrogen bonding and potential interaction with aminergic receptors.

Notably, the structurally similar compound, 1-(2-Aminoethyl)piperidin-4-one, has been identified as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR implicated in various neurological and psychiatric disorders. This precedent strongly suggests that neuropharmacological screening should be a primary focus of investigation for this compound.

This guide will therefore outline a multi-pronged screening strategy to explore the most probable biological activities of this compound.

Compound Profile and In Silico Assessment

Prior to embarking on resource-intensive wet-lab experiments, a thorough in silico analysis can provide invaluable direction for hypothesis-driven screening.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1185303-09-6 | [4][6] |

| Molecular Formula | C7H15BrN2O | [4][6][7][8] |

| Molecular Weight | 223.11 g/mol | [4][7][8] |

| Structure | A piperidin-2-one ring with a 2-aminoethyl substituent at the 1-position, as a hydrobromide salt. | [6] |

Predictive Analysis: Pharmacokinetics and Biological Activity

Computational tools can be leveraged to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likely biological targets.

Workflow for In Silico Prediction:

Caption: In silico workflow for predicting compound properties.

-

ADMET Prediction: Tools like SwissADME can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition. This helps to assess the "drug-likeness" of the molecule from an early stage.

-

Target Prediction: Based on structural similarity to known ligands, servers like SwissTargetPrediction can generate a list of probable protein targets, which may include GPCRs, kinases, and enzymes.[11]

-

Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the compound's structure, providing probabilities for various pharmacological effects.[11]

These in silico results should be used to refine the experimental screening cascade, prioritizing assays for which a high probability of interaction is predicted.

Proposed Avenues for Biological Investigation

Based on the known activities of the piperidinone scaffold and the structural alerts within this compound, the following areas are proposed for initial screening.

Neuropharmacological Activity: Focus on TAAR1

Given the activity of its 4-one isomer on TAAR1, this is a high-priority target.[12] TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[13][14]

Hypothetical TAAR1 Signaling Pathway:

Caption: Potential activation of the TAAR1 signaling cascade.

A cell-based assay measuring cAMP production is the gold standard for identifying TAAR1 agonists.[14]

Anticancer Activity

Piperidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] A primary screen for general cytotoxicity is a logical first step.

Anti-inflammatory Activity

Many piperidine-containing compounds exhibit anti-inflammatory properties, often through the inhibition of pathways like NF-κB or enzymes such as cyclooxygenases (COX).[15][16]

Antimicrobial Activity

The basic nitrogen in the piperidine ring is a common feature in antimicrobial agents. Initial screening against a panel of representative bacteria and fungi is warranted.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for an initial screening campaign.

General Cell Viability and Cytotoxicity (Anticancer Screen)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[1]

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include wells with medium and DMSO only (vehicle control) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

TAAR1 Agonist Activity (Neuropharmacology Screen)

This protocol utilizes a cAMP assay in a cell line stably expressing the human TAAR1 receptor.

Protocol: HTRF cAMP Assay for TAAR1 Activation

-

Cell Preparation: Use a commercially available cell line (e.g., HEK293) stably expressing human TAAR1. Plate the cells in a 384-well plate and incubate as recommended by the supplier.

-

Compound Preparation: Prepare serial dilutions of the test compound and a known TAAR1 agonist (positive control) in stimulation buffer.

-

Assay Procedure:

-

Add the diluted compounds to the respective wells.

-

Add the HTRF cAMP detection reagents (a cAMP-d2 probe and an anti-cAMP-cryptate antibody) according to the manufacturer's protocol.

-

Incubate at room temperature for 1 hour.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17][18]

Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Plating: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well. Incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[5]

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

-

Inoculation: Add the inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Data Acquisition: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. A viability indicator like resazurin can also be used for a colorimetric readout.

Workflow for In Vitro Screening Cascade:

Caption: A parallel screening cascade to identify primary biological activity.

Conclusion and Future Directions

The exploration of novel chemical entities like this compound is fundamental to the discovery of next-generation therapeutics. The piperidinone core structure provides a strong rationale for investigating its potential bioactivity across several key therapeutic areas. The structured, hypothesis-driven approach detailed in this guide, beginning with in silico predictions and progressing to a cascade of robust in vitro assays, provides a resource-efficient pathway to identify and validate its primary pharmacological profile. Positive results from this initial screening phase would warrant progression to more complex secondary assays, mechanism of action studies, and eventual in vivo validation in relevant disease models.

References

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

-

ResearchGate. Structure of piperidinone pharmacologically active drug. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

ResearchGate. piperidone analogs: synthesis and their diverse biological applications. Available from: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

ResearchGate. List of TAAR1 agonists identified in BRET assay. Available from: [Link]

-

MDPI. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Available from: [Link]

-

Longdom Publishing. Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Available from: [Link]

-

Hilaris Publisher. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available from: [Link]

-

PubMed. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Available from: [Link]

-

Frontiers. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Available from: [Link]

-

Semantic Scholar. NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW. Available from: [Link]

-

AACR Journals. Abstract 5745: Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. Available from: [Link]

-

Patsnap Synapse. Top Enzymatic Assays for Drug Screening in 2025. Available from: [Link]

-

Frontiers. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Available from: [Link]

-

ResearchGate. Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Available from: [Link]

-